Product packaging for 5-Nitro-1-naphthaldehyde(Cat. No.:CAS No. 6639-35-6)

5-Nitro-1-naphthaldehyde

Cat. No.: B13090104
CAS No.: 6639-35-6
M. Wt: 201.18 g/mol
InChI Key: JYJDWOKNSHADGZ-UHFFFAOYSA-N
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Description

5-Nitro-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H7NO3 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO3 B13090104 5-Nitro-1-naphthaldehyde CAS No. 6639-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6639-35-6

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

5-nitronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-7H

InChI Key

JYJDWOKNSHADGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitro 1 Naphthaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 5-Nitro-1-naphthaldehyde derivatives, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a wealth of structural information.

Proton (¹H) NMR Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the six aromatic protons on the naphthalene (B1677914) ring system. The powerful electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum (typically δ 7.5-10.5 ppm).

The aldehyde proton is the most deshielded, typically appearing as a singlet at a chemical shift greater than δ 10.0 ppm. rsc.orgrsc.org The aromatic protons exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The presence of the nitro group at the C5 position causes a significant downfield shift for adjacent protons, particularly H4 and H6.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CHO10.3 - 10.5s (singlet)N/A
H-28.0 - 8.2d (doublet)~7.0
H-37.7 - 7.9t (triplet)~7.5
H-49.1 - 9.3d (doublet)~8.5
H-68.4 - 8.6d (doublet)~7.5
H-77.8 - 8.0t (triplet)~8.0
H-88.2 - 8.4d (doublet)~8.5

Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of δ 190-194 ppm. rsc.orgrsc.org The carbon atom attached to the nitro group (C5) also experiences significant deshielding. The remaining aromatic carbons appear in the δ 120-150 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
CHO192 - 194
C-1130 - 132
C-2124 - 126
C-3129 - 131
C-4130 - 132
C-4a135 - 137
C-5148 - 150
C-6125 - 127
C-7128 - 130
C-8123 - 125
C-8a133 - 135

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed. numegalabs.comnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the aromatic protons within each ring. numegalabs.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear a proton. numegalabs.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. uobasrah.edu.iq The most prominent bands are associated with the nitro and aldehyde groups.

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1320-1370 cm⁻¹ range. researchgate.netorientjchem.org

Aldehyde Group (CHO): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected between 1685 and 1710 cm⁻¹, characteristic of an aromatic aldehyde. vscht.cz The C-H stretch of the aldehyde group usually appears as one or two weaker bands in the 2700-2850 cm⁻¹ region. vscht.cz

Aromatic Ring: The spectrum also shows C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations appear in the 675-900 cm⁻¹ "fingerprint" region, which can be diagnostic of the substitution pattern. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aldehyde C-H Stretch2700 - 2850Weak
Aldehyde C=O Stretch1685 - 1710Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
Asymmetric NO₂ Stretch1500 - 1570Strong
Symmetric NO₂ Stretch1320 - 1370Strong
C-H Out-of-plane Bend675 - 900Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is often weaker in Raman spectra, vibrations of the aromatic ring and the nitro group are typically strong and well-defined. researchgate.net The symmetric stretching vibration of the nitro group often gives a particularly intense Raman band. researchgate.net The naphthalene ring system itself has characteristic Raman signals that can be used for identification. nih.gov This technique is especially useful for analyzing samples in aqueous media, where water's strong IR absorption can be problematic.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₁H₇NO₃), the calculated monoisotopic mass is 201.043 Da. chemspider.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 201.

The fragmentation of aromatic nitro compounds is well-documented. Common fragmentation pathways for this compound would include:

Loss of the aldehyde group: A peak at M-29 (m/z 172) corresponding to the loss of a CHO radical. libretexts.org

Loss of a hydrogen atom: A peak at M-1 (m/z 200) from the loss of the aldehydic hydrogen. libretexts.org

Loss of the nitro group: Peaks corresponding to the loss of NO (M-30, m/z 171) and NO₂ (M-46, m/z 155) are characteristic of nitroaromatic compounds. miamioh.eduyoutube.com

Carbonyl fragmentation: Loss of carbon monoxide (CO) from the [M-H]⁺ ion can lead to a peak at m/z 172.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, a capillary column, such as one with a 5% diphenyl–95% dimethyl polysiloxane stationary phase, is typically employed. uniba.it The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through the column. nih.gov A programmed temperature gradient is used to elute compounds based on their boiling points and interaction with the stationary phase. nih.gov

Upon elution from the GC column, molecules enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. uniba.it The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the fragmentation is expected to be characteristic of nitroaromatic aldehydes. Key fragmentation pathways would likely include the loss of the nitro (-NO₂) and aldehyde (-CHO) groups. Common fragments observed for similar nitroaromatic compounds include ions corresponding to the loss of NO₂ (M-46), the loss of NO (M-30), and the cleavage of the C-N bond. nih.govresearchgate.net The molecular ion peak [M]⁺ would be observed, and its fragmentation would lead to characteristic daughter ions, confirming the structure of the parent molecule.

Table 1: Plausible Mass Spectrometric Fragments for this compound in GC-MS

Fragment Ion Formula m/z (Mass-to-Charge Ratio) Description
[M]⁺ [C₁₁H₇NO₃]⁺ 201 Molecular Ion
[M-CHO]⁺ [C₁₀H₇NO₂]⁺ 173 Loss of aldehyde group
[M-NO]⁺ [C₁₁H₇O₂]⁺ 171 Loss of nitric oxide
[M-NO₂]⁺ [C₁₁H₇O]⁺ 155 Loss of nitro group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. researchgate.net Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry can achieve mass accuracies of less than 5 parts per million (ppm). nih.govnih.gov This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. nih.gov

For this compound, the theoretical monoisotopic mass is 201.042593 Da. HRMS analysis would be expected to yield a measured mass very close to this value, thereby confirming the elemental formula C₁₁H₇NO₃ and ruling out other potential isobaric compounds. chemspider.com This technique is crucial for validating the identity of newly synthesized derivatives or for identifying unknown compounds in complex mixtures. csic.es

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₇NO₃
Theoretical Monoisotopic Mass (Da) 201.042593

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by both the naphthalene chromophore and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups. Based on studies of related compounds like nitrobenzaldehydes and other naphthaldehyde derivatives, the UV-Vis spectrum would likely exhibit several distinct absorption bands. rsc.orguni-muenchen.deresearchgate.net

Typically, a weak absorption band corresponding to the n→π* electronic transition of the nitro and aldehyde groups is observed at longer wavelengths, around 340-350 nm. rsc.orguni-muenchen.deresearchgate.net At shorter wavelengths, more intense bands arise from π→π* transitions within the conjugated naphthalene ring system. An intermediate intensity band may appear around 300 nm, with a much stronger absorption peak occurring near 250 nm, attributed to π→π* excitations involving the entire conjugated system, including the nitro group. rsc.orguni-muenchen.de The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 3: Typical UV-Vis Absorption Data for Nitro-Naphthaldehyde Systems

Transition Type Approximate λₘₐₓ (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Description
n→π* ~350 Low (~100) Transition involving non-bonding electrons on oxygen atoms of NO₂ and CHO groups. uni-muenchen.de
π→π* ~300 Intermediate (~1,000) Excitation within the naphthalene aromatic system. uni-muenchen.de

Photophysical Behavior and Photorearrangement Detection

The photophysical properties of nitroaromatic compounds are often characterized by low fluorescence quantum yields. This is because the presence of the nitro group can promote efficient intersystem crossing from the excited singlet state to a triplet state, which then deactivates primarily through non-radiative pathways. researchgate.net Therefore, derivatives of this compound are generally expected to be weakly fluorescent. The emission properties, if observed, would be sensitive to the polarity of the surrounding environment. researchgate.netmdpi.com

A significant aspect of the photochemistry of nitro-naphthaldehydes is their propensity to undergo photorearrangement. acs.org Upon irradiation with UV light, ortho-nitroaldehyde compounds are known to rearrange. Specifically, studies on related compounds like 1-nitro-naphthaldehyde have shown that they can undergo photochemical transformation into a nitroso-acid derivative. This type of intramolecular hydrogen atom transfer from the aldehyde group to the nitro group, followed by rearrangement, is a characteristic reaction for such structures. acs.org This photoreactivity can be detected by monitoring changes in the UV-Vis absorption or NMR spectra upon irradiation.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound may not be readily available, its molecular geometry can be inferred from crystallographic data of related naphthalene derivatives. researchgate.netrsc.orgresearchgate.net

Table 4: Expected Crystallographic Parameters for this compound Based on Related Structures

Parameter Expected Value/Observation
Crystal System Monoclinic or Orthorhombic
Naphthalene Core Essentially planar
C-NO₂ Bond Length ~1.47 Å
N-O Bond Lengths ~1.22 Å
C-CHO Bond Length ~1.48 Å
C=O Bond Length ~1.21 Å

Computational Chemistry and Theoretical Investigations of 5 Nitro 1 Naphthaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. youtube.com This approach is favored for its balance of accuracy and computational efficiency in predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics. youtube.com For 5-Nitro-1-naphthaldehyde, DFT calculations are instrumental in understanding its fundamental properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comwalisongo.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

Parameter Expected Value/Characteristic Implication
HOMO Energy Relatively low Indicates moderate nucleophilicity, with the naphthalene (B1677914) ring being the primary electron-donating site.
LUMO Energy Low Suggests high electrophilicity, with the nitro and aldehyde groups being susceptible to nucleophilic attack.
HOMO-LUMO Gap Small Implies high reactivity and a propensity to undergo chemical reactions.
HOMO Distribution Delocalized over the naphthalene ring The aromatic system is the main source of electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

While a specific MEP map for this compound is not available in the provided search results, studies on related nitroaromatic compounds demonstrate the utility of this analysis. walisongo.ac.id For this compound, it can be anticipated that the MEP map would show a significant negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, making them likely sites for electrophilic interaction. The hydrogen atoms of the naphthalene ring would likely exhibit a positive potential (blue), rendering them susceptible to nucleophilic attack.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Oxygen atoms of the nitro group Negative (Red) Susceptible to electrophilic attack
Oxygen atom of the aldehyde group Negative (Red) Susceptible to electrophilic attack
Naphthalene ring Generally neutral (Green) with some positive character Less reactive towards direct electrophilic/nucleophilic attack compared to the functional groups

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, providing valuable information for the structural elucidation of molecules. mdpi.com Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure and to understand its electronic properties. mdpi.com

For instance, a study on 1-naphthaldehyde (B104281) utilized DFT to calculate its vibrational frequencies, which aided in the interpretation of its experimental IR and Raman spectra. researchgate.net Similarly, theoretical calculations for this compound would allow for the assignment of its characteristic vibrational modes. The strong electron-withdrawing effects of the nitro and aldehyde groups would be expected to significantly influence the vibrational frequencies of the naphthalene ring.

Theoretically predicted NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-withdrawing groups would cause downfield shifts for the nearby protons and carbons in the 1H and 13C NMR spectra, respectively.

UV-Vis absorption spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method to predict these transitions. For this compound, the presence of the nitro and aldehyde groups, which are chromophores, in conjugation with the naphthalene ring would likely result in absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions.

Table 3: Anticipated Theoretical Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Expected Observation
1H NMR Chemical Shifts (δ) Protons on the naphthalene ring would show distinct signals, with those closer to the nitro and aldehyde groups shifted downfield.
13C NMR Chemical Shifts (δ) Carbons of the naphthalene ring, the aldehyde, and the carbon bearing the nitro group would have characteristic chemical shifts.
IR Spectroscopy Vibrational Frequencies (cm-1) Characteristic stretching frequencies for C=O (aldehyde), N-O (nitro group), and aromatic C-H and C=C bonds.

Computational Modeling of Reaction Mechanisms

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states. escholarship.orgnih.gov Such studies are vital for understanding reaction pathways, predicting product distributions, and designing more efficient synthetic routes. escholarship.org

Transition State Elucidation and Activation Energy Profiling

The elucidation of transition state structures and the calculation of activation energies are central to understanding reaction kinetics. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. bath.ac.ukdntb.gov.ua The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. nih.gov

For reactions involving this compound, such as nucleophilic addition to the aldehyde group or reactions involving the nitro group, computational methods can be used to locate the transition state geometries and calculate the associated activation barriers. For example, in a study of the Henry reaction (a nitroaldol reaction), DFT calculations were used to investigate the enantioselectivity by analyzing the transition states. diva-portal.org A similar approach could be applied to reactions of this compound to understand its reactivity.

Table 4: Hypothetical Activation Energy Profile for a Nucleophilic Addition to this compound

Reaction Step Description Predicted Activation Energy (kcal/mol)
Reactant Complex Formation Initial association of the nucleophile with this compound. Low
Transition State Formation of a partial bond between the nucleophile and the carbonyl carbon. Moderate to High

Regioselectivity and Stereoselectivity Investigations

Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity (the preference for reaction at one site over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a fundamental aspect of organic chemistry. nih.gov Computational studies can provide valuable insights into the origins of selectivity by comparing the activation energies of different reaction pathways. rsc.org

For a molecule like this compound, which has multiple potential reaction sites, computational investigations can predict the most likely site of attack. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether substitution is more likely to occur at the positions ortho, meta, or para to the existing substituents by comparing the energies of the corresponding transition states.

Similarly, if a reaction involving this compound can lead to different stereoisomers, computational modeling can be used to predict the major product by identifying the lowest energy pathway. A DFT study on a gold-catalyzed reaction of nitroalkynes successfully explained the observed endo/exo selectivity by comparing the energies of the respective transition states. frontiersin.org

Table 5: Illustrative Computational Investigation of Regioselectivity in an Electrophilic Aromatic Substitution of this compound

Position of Attack Relative Transition State Energy (kcal/mol) Predicted Product Distribution
C2 Higher Minor Product
C3 Lower Major Product
C4 Higher Minor Product
C6 Moderate Significant Byproduct
C7 Moderate Significant Byproduct

Solvent Effects Modeling on Reactivity and Properties

The chemical reactivity and physical properties of this compound are significantly influenced by its surrounding solvent environment. Computational modeling provides a powerful lens to understand these interactions at a molecular level. The polarity, proticity, and specific solute-solvent interactions can alter reaction pathways, transition state energies, and spectroscopic characteristics.

Theoretical models for studying solvent effects can be broadly categorized into explicit and implicit solvent models. Explicit models treat individual solvent molecules quantum mechanically or with molecular mechanics, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to capture bulk solvent effects.

For reactions involving aldehyde and nitro functionalities, such as the Henry reaction, the solvent plays a critical role. nih.gov Computational studies on analogous reactions, like the one between benzaldehyde (B42025) and nitropropane, have elucidated the role of the solvent in stabilizing transition states and influencing stereoselectivity. nih.gov In polar protic solvents like water, hydrogen bonding with the nitro and carbonyl groups can significantly lower the activation energy barrier compared to nonpolar solvents. nih.gov Conversely, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), ion-dipole interactions are dominant in stabilizing charged intermediates and transition states. nih.gov

A phenomenological theory of solvent effects partitions the free energy of solution into contributions from solvent-solvent interactions (solvophobic effect), solvent-solute interactions (solvation effect), and solute-solute interactions. rsc.org This model has been successfully applied to understand the solubility of related compounds like naphthalene and 4-nitroaniline (B120555) in various aqueous-organic solvent mixtures. rsc.org The model uses parameters such as stepwise solvation exchange constants and a general medium parameter to quantitatively describe solubility across different solvent compositions. rsc.org These approaches can be extended to predict the solubility and reactivity of this compound in complex solvent systems.

Table 1: Illustrative Solvent Parameters for Modeling
SolventDielectric Constant (ε)Primary Interaction Type with this compound
Water78.4Hydrogen Bonding
Dimethyl Sulfoxide (DMSO)46.7Dipole-Dipole
Methanol32.7Hydrogen Bonding
Acetone20.7Dipole-Dipole
Toluene (B28343)2.4van der Waals

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and signal processing. nih.govfrontiersin.org Organic molecules featuring an electron donor-π bridge-electron acceptor (D-π-A) motif are prime candidates for exhibiting significant NLO properties. This compound possesses a strong electron-withdrawing nitro group (acceptor) and an aldehyde group, both attached to a π-conjugated naphthalene system, making it a molecule of interest for theoretical NLO studies.

Computational quantum chemistry, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), is a key tool for predicting the NLO properties of molecules. nih.govbath.ac.uk These methods are used to calculate key parameters such as the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation (SHG).

Theoretical studies on similar aromatic systems have shown that the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge, are critical factors in enhancing the NLO response. bath.ac.uk For this compound, the intramolecular charge transfer (ICT) from the naphthalene ring to the nitro group is expected to be a major contributor to its NLO properties. The presence of the nitro group generally leads to a smaller HOMO-LUMO energy gap, which is often correlated with enhanced polarizability and hyperpolarizability. nih.gov

Solvent effects also play a crucial role in modulating NLO properties. bath.ac.uk Calculations can be performed using continuum solvent models to simulate how the molecular properties change in different dielectric media. Generally, the polarizabilities and hyperpolarizabilities of D-π-A systems are found to increase in more polar solvents. bath.ac.uk

Table 3: Calculated NLO Properties for Illustrative D-π-A Systems
PropertyDescriptionTypical UnitsFactors Influencing Magnitude
⟨α⟩ (Linear Polarizability)Measure of the linear response of electron cloud to an electric field.esuMolecular size, electron delocalization.
β (First Hyperpolarizability)Measure of the second-order nonlinear optical response.esuStrength of donor/acceptor groups, π-conjugation, intramolecular charge transfer.
⟨γ⟩ (Second Hyperpolarizability)Measure of the third-order nonlinear optical response.esuπ-conjugation length, diradical character.

Mechanistic Organic Chemistry of 5 Nitro 1 Naphthaldehyde and Its Analogues

Fundamental Electrophilic and Nucleophilic Pathways on the Naphthalene (B1677914) Ring

The reactivity of the 5-nitro-1-naphthaldehyde scaffold is fundamentally governed by the electronic properties of the naphthalene ring system, which are significantly perturbed by the presence of the strongly electron-withdrawing nitro (–NO₂) and aldehyde (–CHO) groups. These substituents deactivate the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). researchgate.netsemanticscholar.org

In electrophilic aromatic substitution, both the –NO₂ and –CHO groups are deactivating and direct incoming electrophiles to the meta positions relative to themselves. However, the directing effects on a fused ring system like naphthalene are more complex than in benzene. The nitro group at the C5 position and the aldehyde at the C1 position strongly reduce the electron density of the entire naphthalene skeleton through both inductive and resonance effects, making electrophilic substitution reactions energetically unfavorable.

Conversely, this reduction in electron density is the key to the most significant reaction pathway for this scaffold: nucleophilic aromatic substitution. researchgate.net The strong electron-withdrawing nature of the nitro group makes the naphthalene ring highly susceptible to attack by nucleophiles. researchgate.netmdpi.com Reactions between nitroarenes and nucleophiles can proceed through several initial pathways, including addition to the electron-deficient ring at positions occupied by hydrogen or other leaving groups, or single-electron transfer (SET) to form a radical-ion pair. researchgate.net

For nitronaphthalenes, nucleophilic attack generally occurs at the positions ortho or para to the nitro group, as these positions are most activated. In this compound, the C4 and C6 positions are particularly activated towards nucleophilic attack. The initial, often rapid and reversible, addition of a nucleophile to a carbon atom bearing a hydrogen atom forms a σH-adduct. nih.gov If a suitable leaving group is present at an activated position, a slower, thermodynamically controlled substitution (SNAr) can occur via a σX-adduct (Meisenheimer complex). semanticscholar.orgmdpi.com

Table 1: Influence of Substituents on Naphthalene Ring Reactivity
Substituent GroupElectronic EffectInfluence on Electrophilic Aromatic SubstitutionInfluence on Nucleophilic Aromatic Substitution
Nitro (–NO₂)Strongly Electron-WithdrawingStrongly DeactivatingStrongly Activating
Aldehyde (–CHO)Moderately Electron-WithdrawingDeactivatingActivating

Reaction Mechanisms of the Aldehyde Moiety

The aldehyde functional group in this compound is a site of rich chemical reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Nucleophilic Addition and Condensation: The polarized carbon-oxygen double bond of the aldehyde allows for attack by a wide range of nucleophiles. Common reactions include the formation of acetals with alcohols under acidic conditions, cyanohydrins with cyanide ions, and imines with primary amines.

A particularly important class of reactions is base-catalyzed C-C bond formation, such as the Henry (nitroaldol) reaction . In this reaction, the aldehyde reacts with a nitroalkane (like nitromethane) in the presence of a base to form a β-nitro alcohol. nih.gov The mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the aldehyde carbonyl carbon.

Another key transformation is the Knoevenagel condensation . This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base like an amine. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a new C=C double bond.

The Nef Reaction: While not a direct reaction of the aldehyde, the Nef reaction is a mechanistically significant transformation of nitro compounds that yields carbonyls. organic-chemistry.orgyoutube.com The classical Nef reaction involves the conversion of a primary or secondary nitroalkane salt into an aldehyde or ketone via acid hydrolysis. organic-chemistry.orgmdpi.com The generally accepted mechanism proceeds through the protonation of a nitronate anion to form a nitronic acid, which upon further protonation and attack by water, eliminates HNO to give the carbonyl compound. mdpi.com Interrupted versions of the Nef reaction, where cationic intermediates are trapped by other nucleophiles, represent a pathway for generating diverse molecular scaffolds from nitro compounds. mdpi.com

Table 2: Common Reaction Mechanisms of the Aldehyde Moiety
Reaction NameReactantsKey Intermediate(s)Product Type
Henry ReactionAldehyde, Nitroalkane, BaseNitronate anionβ-Nitro alcohol
Knoevenagel CondensationAldehyde, Active Methylene Compound, BaseEnolate/Carbanionα,β-Unsaturated compound
Wittig ReactionAldehyde, Phosphonium YlideOxaphosphetaneAlkene
Acetal FormationAldehyde, Alcohol, Acid CatalystHemiacetal, Oxocarbenium ionAcetal

Photochemical Reaction Pathways and Intermediates

Nitro-polycyclic aromatic hydrocarbons (NPAHs), including nitronaphthalene derivatives, undergo significant photochemical transformations in the environment and under specific laboratory conditions. walshmedicalmedia.com The photochemistry is complex and can lead to a variety of photoproducts, some of which may be more toxic than the parent compounds. walshmedicalmedia.com

The primary photochemical event upon absorption of UV light is the promotion of the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. For nitronaphthalenes, the subsequent reaction pathways are still a subject of study but are thought to involve several key mechanisms. walshmedicalmedia.comresearchgate.net

One proposed primary pathway involves the rearrangement of the nitro group to a nitrite (B80452) intermediate (nitro-nitrite rearrangement), followed by cleavage of the C–NO bond or the O–NO bond. scribd.com This can lead to the formation of NO and aryloxy (ArO•) radicals or Ar• and NO₂• radicals. walshmedicalmedia.comresearchgate.net These highly reactive radical species can then abstract hydrogen atoms from the solvent or undergo further reactions. researchgate.net

For some NPAHs, the orientation of the nitro group relative to the aromatic plane is believed to be a factor controlling photoreactivity. researchgate.net Compounds where the nitro group is co-planar with the aromatic system may exhibit different photochemical behavior than those with perpendicular nitro substituents. scribd.com

Multicomponent Reaction Mechanisms Involving Nitro-Naphthaldehyde Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. caltech.edunumberanalytics.com Aldehydes are frequent participants in MCRs, and this compound can serve as a key building block for the synthesis of complex heterocyclic structures.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones. numberanalytics.com The mechanism is thought to begin with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final heterocyclic product. numberanalytics.com

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. caltech.eduorganic-chemistry.org The Ugi reaction is a four-component version, adding a primary amine to the mixture, which results in the formation of a bis-amide. numberanalytics.comorganic-chemistry.org The mechanism of the Ugi reaction generally starts with the formation of an imine from the aldehyde and amine, which is then protonated. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate anion to form a stable α-adduct, which then undergoes Mumm rearrangement to the final product.

Povarov Reaction: This is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, involving an aniline (B41778), an aldehyde, and an activated alkene. The mechanism involves the formation of an imine from the aniline and this compound, which then acts as the azadiene in a Lewis acid-catalyzed Diels-Alder reaction with the dienophile.

Table 3: Overview of Multicomponent Reactions Applicable to this compound
ReactionNumber of ComponentsKey ReactantsCore Scaffold Formed
Biginelli ReactionThreeAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone
Passerini ReactionThreeAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionFourAldehyde, Amine, Carboxylic Acid, IsocyanideBis-Amide (Peptidomimetic)
Povarov ReactionThreeAldehyde, Aniline, AlkeneTetrahydroquinoline

Stereoselective Transformations and Chiral Induction Studies

The aldehyde functional group of this compound is a key handle for introducing stereocenters into the molecule through asymmetric synthesis. Chiral induction studies often focus on reactions at the carbonyl group, using chiral catalysts or auxiliaries to control the stereochemical outcome.

A prominent example is the asymmetric Henry reaction . nih.gov This reaction creates a new stereocenter by forming a C-C bond between the aldehyde and a nitroalkane. The development of chiral catalysts, often metal complexes with chiral ligands, has enabled high levels of enantioselectivity. For instance, chiral copper(II) complexes have been shown to catalyze the Henry reaction between various aldehydes and nitromethane, yielding chiral β-nitroalcohols with significant enantiomeric excess (ee). nih.gov The mechanism of chiral induction involves the coordination of both the aldehyde and the nitronate anion to the chiral metal center. This creates a highly organized transition state where one face of the aldehyde is sterically shielded, directing the nucleophilic attack of the nitronate to the other face.

The stereochemical outcome of such reactions can be highly sensitive to reaction conditions, including the solvent, temperature, and the specific structure of the catalyst and substrates. nih.gov For example, studies have shown that substituents on the aromatic ring of the aldehyde can significantly affect both the yield and the enantioselectivity of the Henry reaction. Aldehydes bearing electron-withdrawing groups, such as the nitro group in this compound, often exhibit good reactivity in these catalytic systems. nih.gov

Besides C-C bond formation, stereoselective reduction of the aldehyde to a primary alcohol or the nitro group to an amine can also be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts, thereby creating valuable chiral building blocks for further synthesis.

Applications in Advanced Materials and Specialized Organic Synthesis Utilizing Nitro Naphthaldehyde Frameworks

Role as Versatile Building Blocks in Complex Organic Synthesis

The dual functionality of 5-Nitro-1-naphthaldehyde provides a platform for intricate molecular design. The aldehyde group serves as a primary reaction site for condensation and addition reactions, while the nitro group significantly influences the electronic properties of the naphthalene (B1677914) ring system, activating it for certain transformations and enabling further functionalization.

The nitro-naphthaldehyde framework is a key precursor for synthesizing complex heterocyclic compounds. The aldehyde functional group is readily employed in cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur. A prominent example of this type of synthesis, although using an isomer, is the formation of peri-naphthindigo (PNI), an intensely colored chromophore, from 8-nitro-1-naphthaldehyde. acs.org This reaction, a variation of the Baeyer-Drewson indigo (B80030) synthesis, demonstrates the potential of the nitro-naphthaldehyde scaffold in building elaborate, fused heterocyclic systems. acs.org

The general strategy involves the condensation of the naphthaldehyde with a ketone, like acetone, under basic conditions, leading to a cyclized product. acs.org Researchers have explored modifications to this classic reaction, such as using a Henry-type reaction with nitromethane, to improve yields and create derivatives. acs.org Such synthetic routes highlight how this compound can serve as a foundational component for generating novel heterocyclic structures with unique electronic and photophysical properties.

Reaction Type Precursor Example Reactant Product Class Significance
Baeyer-Drewson Reaction8-Nitro-1-naphthaldehydeAcetoneperi-Naphthindigo (PNI)Forms an intensely absorbing green chromophore. acs.org
Henry Reaction ModificationNitro-naphthaldehyde speciesNitromethaneHenry addition productAims to improve the yield of PNI synthesis. acs.org

In coordination chemistry, this compound is a valuable precursor for designing and synthesizing organic ligands. The aldehyde group can readily react with primary amines through a condensation reaction to form Schiff bases (or imines). nih.govisca.in These Schiff base ligands, characterized by the R-CH=N-R' azomethine group, are highly versatile and can coordinate with a wide range of metal ions to form stable metal complexes. rsc.orgorientjchem.org

The synthesis is typically a straightforward procedure where the naphthaldehyde and an appropriate amine are refluxed in an alcoholic solvent. nih.govisca.in The presence of the nitro group on the naphthalene ring is particularly significant; as a strong electron-withdrawing group, it modulates the electronic properties of the resulting ligand. nih.govmdpi.com This electronic influence can affect the stability, geometry, and reactivity of the final metal complex, allowing for the fine-tuning of its properties for applications in areas like catalysis and materials science. mdpi.com The diversity of available primary amines allows for the creation of a vast library of bidentate, tridentate, or polydentate ligands from this single precursor. rsc.orgorientjchem.org

Amine Precursor Type Example Resulting Ligand Class Potential Metal Ions
Chiral Diamine(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff BaseTransition Metals (e.g., Cu, Co, Zn)
Aromatic Diamineo-PhenylenediamineTetradentate N2O2 Schiff BaseCu(II), Zn(II)
Substituted Aniline (B41778)m-NitroanilineBidentate Schiff BaseCo(II), Cu(II)

Design and Development of Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials, particularly those that interact with light or exhibit specific chromophoric properties.

The 5-nitro-naphthaldehyde structure is related to the well-known o-nitrobenzyl group, a classic photolabile protecting group widely used in the design of photoresponsive materials. researchgate.net Compounds containing the o-nitrobenzyl motif can undergo a photochemical reaction upon exposure to UV light, leading to bond cleavage and the release of a protected functional group. researchgate.net This principle is harnessed to create materials where light acts as an external trigger to induce a specific chemical or physical change.

By incorporating the this compound unit into polymers or other material scaffolds, it is possible to design systems with light-triggered capabilities. rsc.orgrug.nl For example, it could be used as a photocleavable linker in a hydrogel network for controlled release applications or integrated into a surface coating to alter properties like wettability upon irradiation. The naphthalene core also imparts intrinsic fluorescence properties, which can be exploited in the development of fluorescent sensors and probes.

The extended π-conjugated system of the naphthalene core, combined with the electronic influence of the nitro and aldehyde groups, makes this compound a valuable precursor for functional dyes. As demonstrated by the synthesis of peri-naphthindigo (PNI) from its isomer, this class of compounds can be converted into deeply colored molecules with strong absorption in the visible spectrum. acs.org PNI is noted as an intensely absorbing green chromophore, a property derived from its extensive, planar conjugated system. acs.org

The synthesis of such dyes allows for the development of materials for a range of applications, from textiles to high-tech uses in optoelectronics. researchgate.net The color and electronic properties of the resulting dyes can be tuned by modifying the synthetic precursors or by performing subsequent chemical reactions on the dye molecule itself. For instance, Suzuki coupling reactions have been successfully performed on related bromo-substituted nitro naphthaldehydes without affecting the nitro-aldehyde functionality, enabling the extension of the π-conjugated system and shifting the absorption spectrum. acs.org

Dye Class Precursor Example Key Property Potential Application
peri-Naphthindigo (PNI)8-Nitro-1-naphthaldehydeIntense green chromophorePigments, Functional Dyes acs.org
Aryl-substituted PNIBromo-nitro-naphthaldehydesTunable absorption spectrumOptoelectronic Materials acs.org

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. This compound and its derivatives are well-suited for integration into such assemblies due to their structural and electronic features, which facilitate key non-covalent interactions. nih.gov

The planar aromatic naphthalene ring is capable of engaging in π-π stacking interactions, a significant organizing force in the assembly of many supramolecular structures. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions allow molecules derived from this compound to function as "guests" that can be encapsulated within larger "host" molecules or to act as building blocks for self-assembled systems. rsc.orgresearchgate.net For example, the encapsulation of poly-nitro components within a supramolecular framework has been shown to enhance their thermal stability through the formation of fixed hydrogen bonds. rsc.org By designing specific host-guest systems or self-assembling structures, the properties of this compound can be modulated for applications in areas such as molecular recognition, sensing, or the development of responsive materials. rsc.orgnih.gov

Molecular Recognition Studies

The design of chemosensors for the selective detection of ions and neutral molecules is a significant area of research in supramolecular chemistry. The this compound moiety is a prime candidate for the construction of such sensors, primarily through its conversion into Schiff base derivatives. The imine (-C=N-) linkage of a Schiff base, formed by the condensation of the naphthaldehyde with a primary amine, provides a coordination site for metal ions. Furthermore, the naphthalene ring system can act as a fluorophore or chromophore, allowing for spectroscopic detection of binding events.

The presence of the nitro group at the 5-position is expected to play a crucial role in enhancing the sensing capabilities. As a potent electron-withdrawing group, it can increase the acidity of nearby protons (such as a phenolic -OH in a Schiff base derived from a hydroxyaniline), making them more effective hydrogen bond donors for anion recognition. This electronic perturbation can also modulate the photophysical properties of the naphthalene core, leading to significant changes in color or fluorescence upon analyte binding.

While specific studies on this compound-based sensors are limited, the principle is well-established with analogous structures. For instance, a Schiff base sensor derived from 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitroaniline (B120555) has been successfully employed for the dual sensing of Cu²⁺ and Ni²⁺ ions. nih.gov The interaction with the metal ions caused a noticeable red shift in its absorption spectrum and quenching of its fluorescence. nih.gov This suggests that a similar Schiff base of this compound could exhibit comparable or even enhanced sensing properties due to the electronic influence of the nitro group on the naphthalene ring system.

Below is a table of representative naphthaldehyde-based Schiff base sensors and their performance, illustrating the potential of the this compound framework in this application.

Sensor PrecursorAnalyte(s)Detection MethodLimit of Detection (LOD)
2-Hydroxy-1-naphthaldehydeZn²⁺Fluorescence Turn-on-
2-Hydroxy-1-naphthaldehydeH₂SColorimetric/Fluorometric18 nM
1-(((4-nitrophenyl)imino)methyl)naphthalen-2-olCu²⁺, Ni²⁺UV-Vis/FluorescenceNanomolar range

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar and electron-deficient nature of the this compound core makes it an excellent candidate for constructing self-assembling systems.

Derivatives of this compound, particularly larger Schiff bases or molecules where the aldehyde has been transformed into a coordinating group, can be designed to self-assemble into complex supramolecular architectures like coordination polymers and metal-organic frameworks (MOFs). The nitro group can participate in hydrogen bonding and also influences the π-π stacking interactions between the naphthalene rings, directing the formation of specific, ordered structures.

For example, coordination polymers based on functionalized naphthalene dicarboxylate linkers have been shown to form diverse 2D and 3D structures with catalytic properties. researchgate.net While not directly employing this compound, these studies highlight the utility of the naphthalene scaffold in building extended, functional materials. The introduction of a nitro group could further tune the electronic properties and pore environments of such materials.

The principles of self-assembly in related systems are summarized in the table below, indicating the potential for this compound derivatives.

Building Block TypeKey InteractionsResulting StructurePotential Application
Naphthalene DicarboxylatesCoordination bonds, H-bonding2D/3D Coordination PolymersHeterogeneous Catalysis
Core-Substituted Naphthalene-Diimidesπ-π stacking, H-bondingSupramolecular PolymersOrganic Electronics
5-Nitro-isophthalic AcidCoordination bonds, π-π stacking2D/3D Coordination PolymersDye Degradation, Sensing

Exploration in Catalytic Systems

The structural and electronic features of this compound make it a versatile precursor for the development of various types of catalysts. Its derivatives can be employed in heterogeneous catalysis, as well as in the design of sophisticated ligands for asymmetric catalysis.

Components in Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. The this compound framework can be incorporated into solid supports to create active and stable heterogeneous catalysts.

For instance, Schiff bases derived from this compound can be complexed with metal ions and then immobilized on materials like silica, alumina, or polymers. The resulting materials can act as catalysts for a variety of organic transformations. The nitro group can influence the catalytic activity by modifying the electronic properties of the metal center.

An example of a related application is the use of cobalt complexes with α-diimine ligands, supported on carbon, for the hydrogenation of aromatic nitro compounds. unimi.it While the ligands in that study were not derived from this compound, it demonstrates the principle of using metal complexes with nitrogen-containing ligands in heterogeneous catalysis. The steric and electronic properties of ligands derived from this compound could be tailored to optimize catalytic performance in similar reactions.

Design of Organocatalysts and Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This compound can serve as a starting material for the synthesis of both chiral organocatalysts and chiral ligands for metal-based catalysts.

The aldehyde group can be reacted with chiral amines or amino acids to generate chiral imines or more complex structures that can act as organocatalysts for reactions like aldol (B89426) or Michael additions. The bulky naphthalene ring and the electronic nature of the nitro group can impart specific stereochemical control in these transformations. Proline-based organocatalysts, for example, have been successfully used in the asymmetric addition of acetaldehyde (B116499) to nitroalkenes. nih.gov

The following table presents examples of catalytic systems based on related structures, highlighting the potential of this compound in asymmetric catalysis.

Catalyst TypePrecursor AldehydeReaction TypeKey Features
Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂Thiophene-2,5-dicarbaldehydeAsymmetric Henry ReactionHigh enantioselectivity (up to 94.6% ee)
Proline-based OrganocatalystVarious aldehydesAsymmetric Michael AdditionGood yields and enantioselectivities in water
Chiral Dinitrogen Ligand-Pd Complex-Asymmetric C-N CouplingAssembly of axially chiral scaffolds

Q & A

Basic: What synthetic routes are recommended for 5-Nitro-1-naphthaldehyde, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nitration of 1-naphthaldehyde using mixed acids (HNO₃/H₂SO₄). Key factors include:

  • Temperature control (0–5°C to minimize byproducts like dinitro derivatives).
  • Solvent selection (polar aprotic solvents enhance nitro-group orientation).
  • Catalyst optimization (e.g., acetic anhydride for regioselectivity).
    Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Analytical validation via HPLC (C18 column, UV detection at 254 nm) is critical .

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from isomeric impurities?

Answer:

  • ¹³C NMR : The aldehyde proton (δ 9.8–10.2 ppm) and nitro-group deshielding effects on adjacent carbons (δ 125–135 ppm) confirm substitution patterns.
  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).
  • MS : Molecular ion [M]⁺ at m/z 201 with fragmentation peaks at m/z 171 (loss of NO) and 143 (loss of CHO).
    Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced: Which computational approaches (e.g., DFT) best predict this compound’s electronic properties, and how do functionals compare?

Answer:
Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are standard, but M06-2X (meta-GGA) outperforms for nitro-aromatics due to better treatment of dispersion forces. Steps:

Optimize geometry at B3LYP/6-31G(d).

Single-point energy calculations with larger basis sets (e.g., 6-311++G(d,p)).

Compare HOMO-LUMO gaps and electrostatic potential maps across functionals.
Benchmark against experimental UV-Vis spectra to validate .

Advanced: How can contradictory literature on this compound’s photostability be resolved systematically?

Answer:

  • Controlled replication : Reproduce studies under standardized light sources (e.g., 365 nm UV-LED) and humidity conditions.
  • Advanced analytics : Use LC-MS/MS to track degradation products (e.g., nitroso derivatives).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Prioritize data from peer-reviewed journals with explicit method details .

Basic: What experimental parameters are critical in kinetic studies of this compound’s nucleophilic substitution reactions?

Answer:

  • pH control : Use buffer systems (e.g., phosphate for pH 7–9) to stabilize intermediates.
  • Temperature : Conduct reactions at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius plots).
  • Quenching : Add excess NaHCO₃ to halt reactions at timed intervals. Monitor via UV-Vis at 300 nm .

Advanced: What strategies elucidate metabolic pathways of this compound in mammalian systems?

Answer:

  • In vitro assays : Incubate with liver microsomes (rat/human) and NADPH cofactor.
  • Metabolite profiling : Use high-resolution LC-QTOF-MS to identify nitro-reduction (to amine) and aldehyde oxidation (to carboxylic acid) products.
  • Isotopic labeling : Synthesize ¹⁵N-labeled compound to track nitro-group fate. Cross-validate with toxicological databases .

Advanced: How to assess environmental persistence of this compound in soil/water systems?

Answer:

  • OECD 307 guideline : Aerobic soil degradation studies (monitor via GC-MS every 7 days for 60 days).
  • Hydrolysis studies : Adjust pH (4–9) and measure half-life at 25°C.
  • QSAR modeling : Input logP (2.8) and nitro-group Hammett constants to predict biodegradation rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and UV-blocking goggles.
  • Ventilation : Use fume hoods for synthesis and recrystallization.
  • Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Document LD₅₀ values (oral rat: ~500 mg/kg) in risk assessments .

Advanced: How to design a QSAR model for this compound’s bioactivity?

Answer:

  • Descriptor selection : Include topological polar surface area (TPSA), molar refractivity, and nitro-group partial charges.
  • Training set : Use PubChem bioassay data (AID 504904) for similar nitro-aromatics.
  • Validation : Apply leave-one-out cross-validation; aim for > 0.8 and RMSE < 0.3 .

Advanced: What gaps exist in the toxicological database for this compound, and how can they be addressed?

Answer:

  • Missing data : Chronic inhalation toxicity and developmental effects.
  • Proposed studies :
    • 90-day OECD 413 rodent study with histopathology.
    • In silico read-across using 1-nitronaphthalene data (structural similarity).
    • Biomonitoring in occupational settings via urinary metabolite tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.